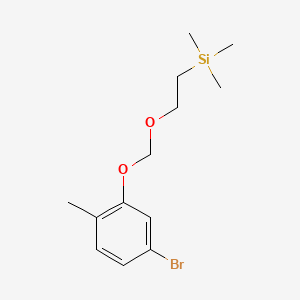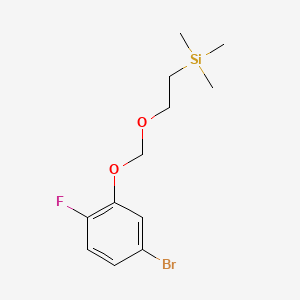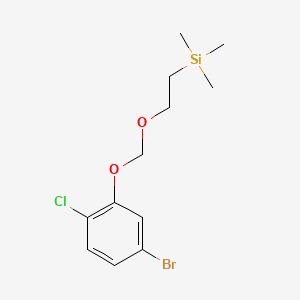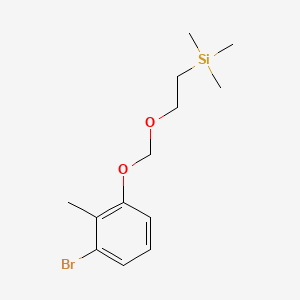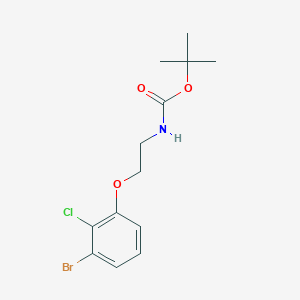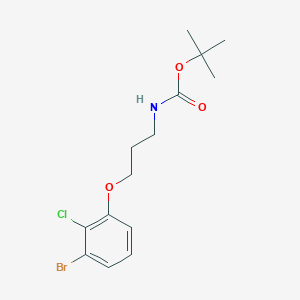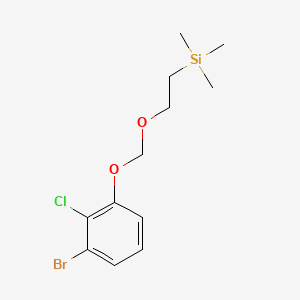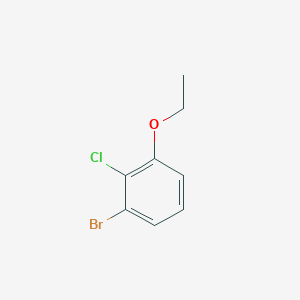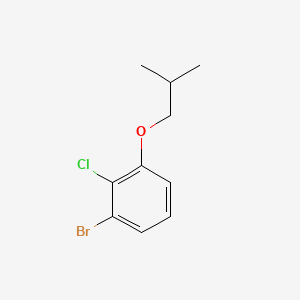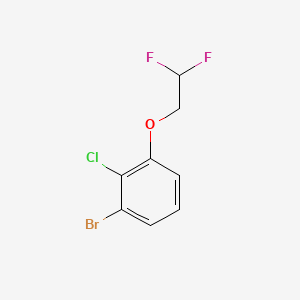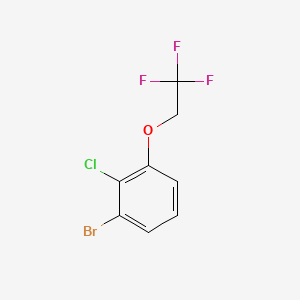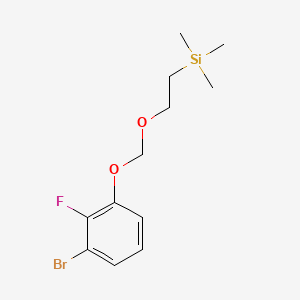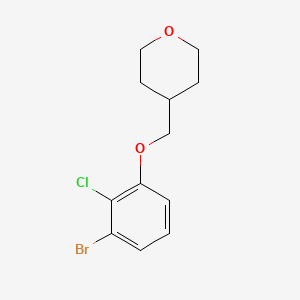
4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran
描述
4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 3-bromo-2-chlorophenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran typically involves the reaction of 3-bromo-2-chlorophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenyl ring and the tetrahydropyran ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield phenolic derivatives.
科学研究应用
4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and as a building block in the synthesis of polymers.
作用机制
The mechanism of action of 4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran involves its interaction with specific molecular targets. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and phenyl ethers, such as:
- 4-(3-Bromo-2-chlorophenoxy)butane
- 4-(3-Bromo-2-chlorophenoxy)pentane
Uniqueness
4-(3-Bromo-2-chloro-phenoxymethyl)tetrahydropyran is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
4-[(3-bromo-2-chlorophenoxy)methyl]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO2/c13-10-2-1-3-11(12(10)14)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYCEJCCXLYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
